molecular formula C22H14Cl2FN3O2 B2737637 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 941977-26-0

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B2737637
CAS No.: 941977-26-0
M. Wt: 442.27
InChI Key: HDQXHQMYIGHZCZ-UHFFFAOYSA-N
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Description

2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.

    Chlorination and Phenylation:

    Acetamide Formation: The final step involves the acylation of the quinazoline derivative with 3-chloro-4-fluoroaniline to form the desired acetamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline rings.

    Reduction: Reduction reactions could target the carbonyl groups within the quinazoline structure.

    Substitution: The chloro and fluoro groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives are known to interact with enzymes or receptors, modulating their activity. This could involve inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-phenylquinazolin-2-ylamino)acetamide
  • 6-chloro-2-oxo-4-phenylquinazoline
  • N-(3-chloro-4-fluorophenyl)acetamide

Uniqueness

The unique combination of the quinazoline core with chloro, fluoro, and phenyl substituents in 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a member of the quinazolinone class, known for its diverse biological activities. Its molecular structure includes a quinazoline core, which is recognized for its potential in medicinal chemistry, particularly in drug development targeting various diseases.

Molecular Structure and Properties

This compound has the molecular formula C22H15ClFN3O2C_{22}H_{15}ClFN_3O_2 and a molecular weight of approximately 407.83 g/mol. The presence of both chloro and fluorine substituents on the phenyl groups enhances its pharmacological properties, potentially improving its binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in disease processes. The quinazolinone core is known to inhibit certain kinases, which play crucial roles in cellular signaling pathways associated with cancer and other diseases.

Potential Targets:

  • Kinases : Inhibition of kinases is a key mechanism through which this compound may exert its therapeutic effects.
  • Enzymes : It may also interact with various enzymes involved in metabolic pathways.

Biological Activity

Research indicates that compounds within the quinazolinone class exhibit a range of biological activities, including:

  • Anticancer Activity : Studies have shown that quinazolinones can inhibit tumor growth in various cancer cell lines. For instance, compounds similar to the target compound have demonstrated moderate inhibitory effects on cell growth in low micromolar concentrations against chronic myeloid leukemia cell lines .
  • Antiviral Activity : Some derivatives have shown promising results against HIV by inhibiting reverse transcriptase, suggesting potential applications in antiviral therapies .
  • Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant activity, with some derivatives exhibiting significant metal-chelating properties and radical scavenging abilities .

Research Findings

Recent studies have focused on synthesizing and evaluating new derivatives of quinazolinones to enhance their biological efficacy. Below are summarized findings from various research efforts:

StudyCompoundActivityFindings
VariousAnticancerModerate growth inhibition in leukemia cell lines; structure-activity relationship established.
QuinazolinonesAntioxidantSignificant antioxidant activity observed; structure modifications enhanced efficacy.
HIV inhibitorsAntiviralHigh potency against HIV reverse transcriptase; stereochemistry impacts activity.

Case Studies

  • Case Study on Anticancer Activity : A study evaluated several quinazolinone derivatives for their effects on cancer cell proliferation. The results indicated that specific substitutions on the quinazoline core significantly enhanced cytotoxic activity against chronic myeloid leukemia cells .
  • Case Study on Antiviral Activity : Research involving 2-chloro-6-fluorobenzyl-substituted quinazolines demonstrated potent inhibitory effects against wild-type and mutant strains of HIV-1, highlighting the importance of structural modifications in enhancing antiviral efficacy .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14Cl2FN3O2/c23-14-6-9-19-16(10-14)21(13-4-2-1-3-5-13)27-22(30)28(19)12-20(29)26-15-7-8-18(25)17(24)11-15/h1-11H,12H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQXHQMYIGHZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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